4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol
Description
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol is a synthetic phenolic compound featuring a benzothiazole moiety substituted at the para-position of a 2,6-dichlorophenol backbone. This structure combines the antimicrobial and oxidative stability of chlorophenols with the heterocyclic reactivity of benzothiazoles, making it a candidate for applications in materials science, pharmaceuticals, and environmental chemistry.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVAPULZYHLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol typically involves the condensation of 2-aminobenzenethiol with 2,6-dichlorophenol under specific reaction conditions. One common method involves the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization reaction, leading to the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenols: 2,6-Dichlorophenol (2,6-DCP)
- Chemical Properties: 2,6-DCP (CAS 87-65-0) is a simpler analog lacking the benzothiazole group. Its vapor pressure is well-documented (Figure 14.1.2.5.1 in ), with a logarithmic relationship to temperature. The addition of the benzothiazole group in 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol likely reduces volatility due to increased molecular weight and hydrogen-bonding capacity.
- Environmental Impact: 2,6-DCP is classified as hazardous by the U.S. EPA due to its toxicity and persistence. It is a known metabolic uncoupler in wastewater treatment, inhibiting nitrification at concentrations as low as 2–3 μg/L . The benzothiazole-modified derivative may exhibit enhanced bioactivity or altered degradation pathways, though specific data are lacking.
- Applications: 2,6-DCP is used in dye synthesis (e.g., 2,6-dichlorophenol indophenol for vitamin C quantification ) and sludge reduction in wastewater . The benzothiazole variant could expand utility in catalysis or enzyme inhibition, given benzothiazoles’ role in medicinal chemistry (e.g., kinase inhibitors in ).
Benzothiazole Derivatives
- Structural Analogues: Compounds like (1,3-benzothiazol-2-yl)carbamoyl derivatives (e.g., Cpd D in ) share the benzothiazole motif but lack chlorine substitution. These molecules often exhibit strong binding to enzymes or receptors, suggesting that this compound may act as a competitive inhibitor in biochemical systems.
Comparative Table: Key Properties
Biological Activity
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole core substituted with dichlorophenol groups. Its molecular structure contributes to its biological properties, particularly its ability to interact with various biological targets.
Antitumor Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung and leukemia cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and apoptosis .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung cancer) | 6.26 |
| This compound | HCC827 (Lung cancer) | 20.46 |
| This compound | CCRF-CEM (Leukemia) | 12 |
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against various pathogens. Studies have shown that benzothiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, testing against Staphylococcus aureus and Escherichia coli revealed promising results .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives for their antitumor activity. Among these, this compound was highlighted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways . The study found that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines.
Study on Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers assessed the efficacy of various benzothiazole derivatives against pathogenic bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that the presence of chlorine atoms in this compound may contribute to its effectiveness against microbial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol?
- Methodological Answer : The compound can be synthesized via coupling reactions. For example, Chan-Lam cross-coupling (Cu(II)-catalyzed) is effective for introducing aryl groups to phenolic amines . A general procedure involves refluxing substituted benzothiazole precursors with 2,6-dichlorophenol derivatives in ethanol/acetic acid under controlled conditions, followed by solvent evaporation and purification via column chromatography . Optimizing catalyst loading (e.g., Cu(OAc)₂) and reaction time is critical to achieve high yields.
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the substitution pattern and hydrogen bonding (e.g., phenolic -OH and benzothiazole protons) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain in the benzothiazole-dichlorophenol linkage .
Q. What environmental factors influence the stability of this compound in aqueous systems?
- Methodological Answer : Stability studies should account for pH, temperature, and UV exposure. Adsorption experiments (e.g., using modified plantain peel biosorbents) reveal that particle size (100–200 µm) and temperature (30–40°C) significantly affect removal efficiency. Freundlich isotherms () best describe physisorption-dominated processes .
Advanced Research Questions
Q. How do competing adsorption mechanisms affect the removal of this compound from contaminated systems?
- Methodological Answer : The benzothiazole moiety introduces π-π interactions and hydrogen bonding, altering adsorption kinetics compared to 2,6-dichlorophenol alone. Use pseudo-second-order kinetic models () to differentiate film diffusion from chemisorption. Competitive studies with co-pollutants (e.g., humic acid) require adjusting biosorbent dosage and contact time .
Q. What experimental design strategies optimize biodegradation studies for this compound in soil?
- Methodological Answer : Employ fractional-factorial designs to assess critical variables: inoculum size (e.g., Ralstonia basilensis RK1), substrate concentration (10–100 mg/kg), and temperature (25–35°C). Interactions between bacterial activity and compound concentration are pivotal; mineralization assays with -labeled analogs confirm metabolic pathways (61% recovery in 5 days) .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of benzothiazole-phenol derivatives?
- Methodological Answer : SHELXL refinement of high-resolution data identifies tautomeric equilibria (e.g., keto-enol shifts). Compare O–H···N hydrogen bond lengths (typically 2.6–2.8 Å) and torsional angles between benzothiazole and phenol rings. Discrepancies in literature may arise from solvent effects or twinning; use SHELXPRO for macromolecular interfaces .
Q. What thermodynamic parameters govern the partitioning of this compound in multi-phase environmental systems?
- Methodological Answer : Calculate vapor pressure (e.g., 2,6-dichlorophenol: 0.12 kPa at 25°C) and sublimation enthalpy using modified Antoine equations . Octanol-water partition coefficients () predict bioaccumulation potential, while Gibbs free energy () from adsorption studies ( kJ/mol) confirms spontaneity .
Data Contradiction Analysis
Q. Why do adsorption isotherm models yield conflicting results for chlorophenol derivatives?
- Methodological Answer : Discrepancies arise from heterogeneous biosorbent surfaces and pH-dependent ionization. For 2,6-dichlorophenol, Freundlich models () indicate multilayer adsorption, whereas Langmuir fits ( mg/g) assume homogeneity. Validate models using Akaike Information Criterion (AIC) and adjust for benzothiazole’s electron-withdrawing effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
